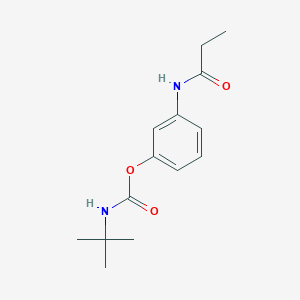
m-Propionamidophenyl tert-butylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
M-Propionamidophenyl tert-butylcarbamate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as PTBC and is a white crystalline solid that is soluble in organic solvents.
Mécanisme D'action
PTBC acts as a reversible inhibitor of serine proteases by forming a covalent bond with the active site of the enzyme. This prevents the enzyme from binding to its substrate and carrying out its catalytic function.
Effets Biochimiques Et Physiologiques
PTBC has been shown to have various biochemical and physiological effects. It has been reported to reduce the inflammation and oxidative stress associated with various diseases such as asthma, chronic obstructive pulmonary disease, and arthritis. Additionally, PTBC has been found to have anti-cancer properties and has been shown to inhibit the growth of various cancer cell lines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using PTBC in lab experiments is its high specificity towards serine proteases, which allows for the selective inhibition of these enzymes. However, one limitation of using PTBC is its low solubility in aqueous solutions, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the use of PTBC in scientific research. One potential application is in the development of novel therapeutics for diseases that involve the dysregulation of serine proteases. Additionally, PTBC could be used as a tool to study the role of serine proteases in various physiological processes. Finally, there is potential for the development of new synthetic methods for PTBC that could improve its solubility and enhance its efficacy as an inhibitor of serine proteases.
Méthodes De Synthèse
The synthesis of PTBC involves the reaction of m-nitroaniline with tert-butyl carbamate in the presence of a reducing agent such as iron powder. The resulting intermediate is then reacted with propionic anhydride to form PTBC.
Applications De Recherche Scientifique
PTBC has been widely used in scientific research as a potent inhibitor of serine proteases, which are enzymes that play a crucial role in various physiological processes. It has been shown to inhibit the activity of trypsin, chymotrypsin, and elastase, which are involved in the digestion of proteins.
Propriétés
Numéro CAS |
17788-26-0 |
|---|---|
Nom du produit |
m-Propionamidophenyl tert-butylcarbamate |
Formule moléculaire |
C14H20N2O3 |
Poids moléculaire |
264.32 g/mol |
Nom IUPAC |
[3-(propanoylamino)phenyl] N-tert-butylcarbamate |
InChI |
InChI=1S/C14H20N2O3/c1-5-12(17)15-10-7-6-8-11(9-10)19-13(18)16-14(2,3)4/h6-9H,5H2,1-4H3,(H,15,17)(H,16,18) |
Clé InChI |
INQDFAFCOWKYMG-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC1=CC(=CC=C1)OC(=O)NC(C)(C)C |
SMILES canonique |
CCC(=O)NC1=CC(=CC=C1)OC(=O)NC(C)(C)C |
Autres numéros CAS |
17788-26-0 |
Synonymes |
tert-Butylcarbamic acid 3-(propionylamino)phenyl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



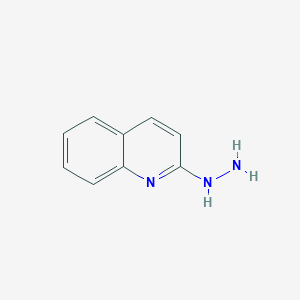
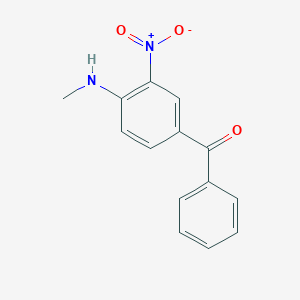

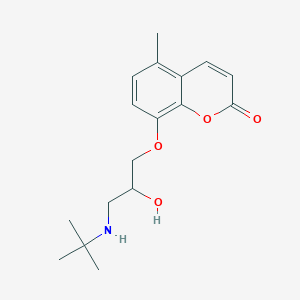
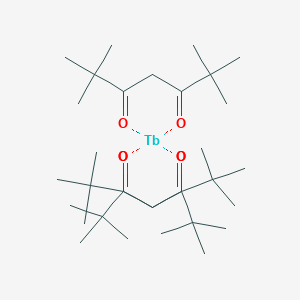

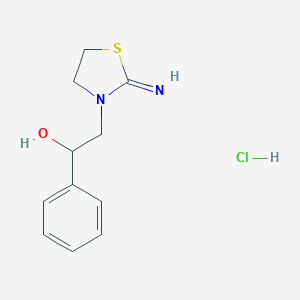
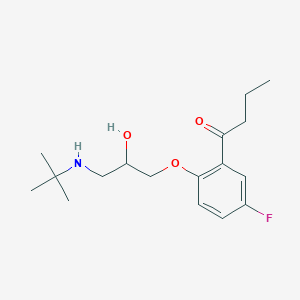
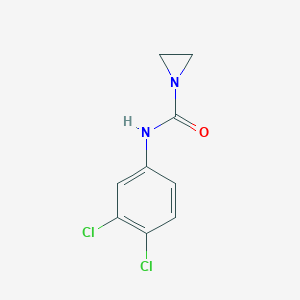
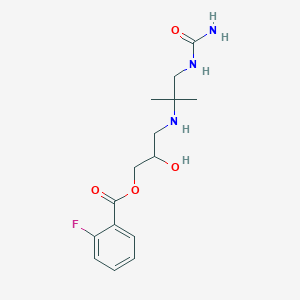
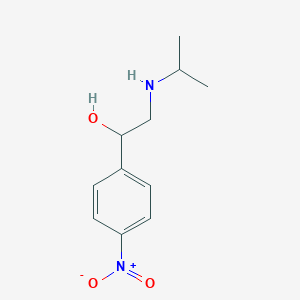
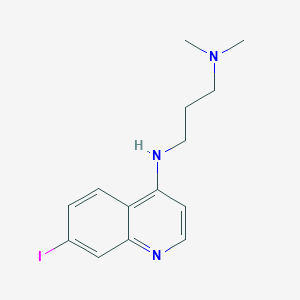
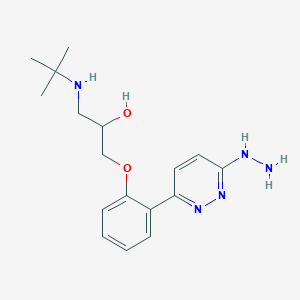
![[(3R,5S)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methyl 4-methylbenzenesulfonate](/img/structure/B107678.png)